molecular formula C9H14ClNO B6144295 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole CAS No. 1153291-73-6

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole

Cat. No. B6144295
CAS RN: 1153291-73-6
M. Wt: 187.66 g/mol
InChI Key: LSLZHDORVOYYOA-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(2-chloroethyl)-1,3-oxazole, also known as 5-t-Bu-2-CE-1,3-oxazole, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing an oxazole ring and a tert-butyl group. 5-t-Bu-2-CE-1,3-oxazole is a colorless solid that is soluble in common organic solvents, such as acetone and ethanol. It has a melting point of 115 °C and a boiling point of 166-167 °C.

Scientific Research Applications

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole1,3-oxazole has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and amines. It has also been used as a catalyst in the synthesis of polymers, such as polyurethanes. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungals and antivirals.

Mechanism of Action

References:

Advantages and Limitations for Lab Experiments

The main advantage of using 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole1,3-oxazole in laboratory experiments is its high reactivity. The compound is capable of forming hydrogen bonds with other molecules, which makes it suitable for a wide range of synthetic reactions. Additionally, the compound is relatively stable and can be stored for long periods of time without decomposing. However, the compound is highly flammable and must be handled with care.

Future Directions

The potential applications of 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole1,3-oxazole are numerous and include further research into its antimicrobial and antioxidant properties. Additionally, further research could be done on the compound's ability to act as a catalyst in the synthesis of polymers. Additionally, the compound could be used to develop new pharmaceuticals, such as antifungals and antivirals. Finally, the compound could be used in the synthesis of new organic compounds, such as amides, esters, and amines.

Synthesis Methods

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole1,3-oxazole can be synthesized by the reaction of 2-chloroethanol with tert-butyl isocyanate in the presence of triethylamine. This reaction is carried out in an inert atmosphere of nitrogen or argon and the reaction temperature is kept at 0-5 °C. The reaction is complete within 1-2 hours and the product is then isolated by filtration.

properties

IUPAC Name

5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLZHDORVOYYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-(2-chloroethyl)-1,3-oxazole

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